3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride
Overview
Description
3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is substituted with a dimethylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be synthesized through the cyclization of butadiene using a suitable catalyst.
Introduction of Dimethylamino Group: The carboxyl group of cyclobutanecarboxylic acid is then reacted with dimethylamine in the presence of a dehydrating agent such as thionyl chloride to form 3-(Dimethylamino)cyclobutanecarboxylic acid.
Formation of Hydrochloride Salt: The final step involves the reaction of 3-(Dimethylamino)cyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclobutanemethanol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted cyclobutanecarboxylic acid derivatives.
Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol derivatives.
Scientific Research Applications
3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)butanoic acid hydrochloride
- 3-(Dimethylamino)propanoic acid hydrochloride
- 3-(Dimethylamino)pentanoic acid hydrochloride
Uniqueness
3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties compared to linear or branched analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)6-3-5(4-6)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOUVETXAVLUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230913-68-3 | |
Record name | rac-(1r,3r)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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